molecular formula C13H12FN3OS B2647486 N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide CAS No. 1251624-77-7

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide

Cat. No.: B2647486
CAS No.: 1251624-77-7
M. Wt: 277.32
InChI Key: HMDJZFUCLRAVGB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide is an organic compound that features a fluorophenyl group and a methylpyrimidinylthio group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 3-fluoroaniline and 6-methyl-4-chloropyrimidine in the presence of a base such as potassium carbonate to form the intermediate thioether.

    Acetamide Formation: The intermediate thioether is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methylpyrimidinylthio groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
  • N-(3-bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide
  • N-(3-methylphenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide

Uniqueness

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-9-5-13(16-8-15-9)19-7-12(18)17-11-4-2-3-10(14)6-11/h2-6,8H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDJZFUCLRAVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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